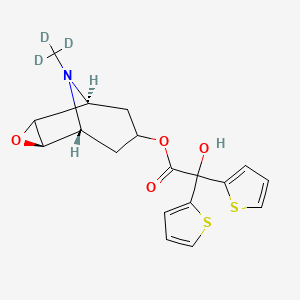
Scopine Di(2-thienylglycolate)-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopine Di(2-thienylglycolate)-D3 is a chemical compound with the molecular formula C18H19NO4S2 and a molecular weight of 377.48 g/mol . It is also known by its synonym, 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.0]nonane . This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
The preparation of Scopine Di(2-thienylglycolate)-D3 involves synthetic routes that typically include the reaction of scopine with 2-thiopheneacetic acid derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Scopine Di(2-thienylglycolate)-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified scopine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Scopine Di(2-thienylglycolate)-D3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing and as a reagent in organic synthesis . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . Industrially, it may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Scopine Di(2-thienylglycolate)-D3 involves its interaction with specific molecular targets and pathways in biological systems . It may act on muscarinic receptors or other cellular targets, leading to various physiological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context of its use .
Comparación Con Compuestos Similares
Scopine Di(2-thienylglycolate)-D3 can be compared with other similar compounds, such as tiotropium bromide and other scopine derivatives . These compounds share structural similarities but may differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C18H19NO4S2 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[(1S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16?/m1/s1/i1D3 |
Clave InChI |
VPJFFOQGKSJBAY-CSJLUHKSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1C3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
SMILES canónico |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
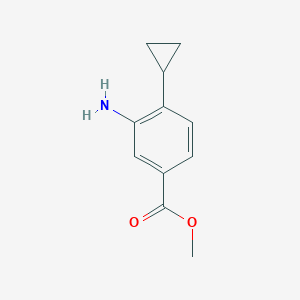
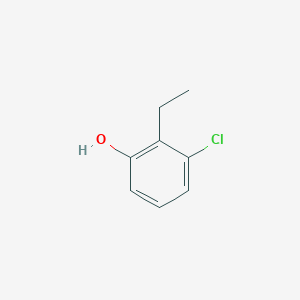
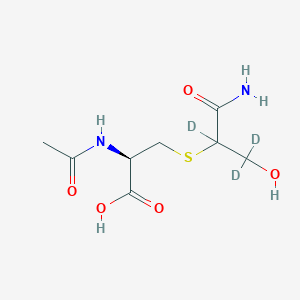
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
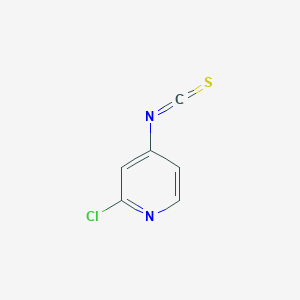

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
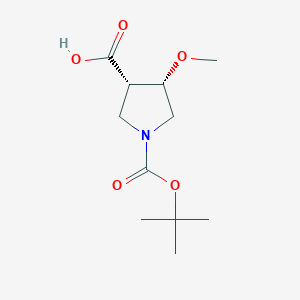
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
